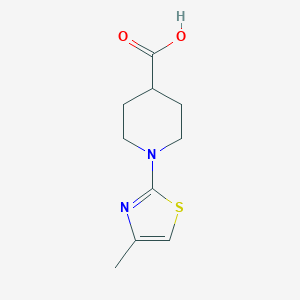

1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid” is a heterocyclic compound that contains a thiazole ring . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Aplicaciones Científicas De Investigación

Herbicidal Activities

The synthesis and evaluation of novel compounds containing 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid have revealed moderate to good herbicidal activities. Specifically, when fluorine-containing phenyl groups are introduced into the molecular structures, these compounds exhibit promising effects as herbicides .

Therapeutic Potential

Imidazole-containing compounds, including derivatives of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid, have been investigated for their therapeutic potential. While specific studies on this compound are limited, imidazole-based molecules often display diverse biological activities, such as antimicrobial, anti-inflammatory, and antitumor effects .

Caspase-1 Modulation

Caspase-1 is a key enzyme involved in inflammatory responses and cell death pathways. Interestingly, 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid or related derivatives may play a role in caspase-1 modulation. Activation of caspase-1 can lead to the cleavage of gasdermin-D (GSDMD), a protein implicated in pyroptosis, an inflammatory form of cell death .

Direcciones Futuras

Thiazole derivatives have been extensively studied for their diverse biological activities, and they continue to be a focus of research in medicinal chemistry . Future research could explore the synthesis, properties, and biological activities of “1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid” and related compounds.

Mecanismo De Acción

Target of Action

The compound “1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid” contains a thiazole ring, which is a common structural motif in many biologically active compounds . Thiazole-containing compounds have been found to interact with a variety of biological targets, including enzymes, receptors, and DNA .

Biochemical Pathways

Without specific information on “1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid”, it’s difficult to say which biochemical pathways it might affect. Thiazole derivatives have been found to impact a wide range of biochemical pathways, depending on their specific targets .

Result of Action

The specific molecular and cellular effects of “1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid” would depend on its targets and mode of action. Thiazole derivatives have been associated with a range of effects, including antimicrobial, antifungal, antiviral, and antitumor activities .

Propiedades

IUPAC Name |

1-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-7-6-15-10(11-7)12-4-2-8(3-5-12)9(13)14/h6,8H,2-5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCNNHHMDCZCNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N2CCC(CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2594501.png)

![3-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2594502.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide](/img/structure/B2594503.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide](/img/structure/B2594505.png)

![1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2594515.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2594520.png)

![4-[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]ethoxy]-4-oxobutanoic acid](/img/structure/B2594522.png)